Cas no 2679938-01-1 ((3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid)

(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28276704
- 2679938-01-1
- (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
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- Inchi: 1S/C12H14FNO3/c1-8(15)14-10(7-12(16)17)6-9-4-2-3-5-11(9)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1
- InChI Key: IECDACGOBJTOAA-SNVBAGLBSA-N
- SMILES: FC1C=CC=CC=1C[C@H](CC(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 239.09577147g/mol
- Monoisotopic Mass: 239.09577147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66.4Ų
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276704-0.05g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28276704-10g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 10g |
$2701.0 | 2023-09-09 | ||
Enamine | EN300-28276704-10.0g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-28276704-0.1g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-28276704-0.25g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-28276704-5.0g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-28276704-1g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 1g |
$628.0 | 2023-09-09 | ||
Enamine | EN300-28276704-1.0g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28276704-0.5g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-28276704-2.5g |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid |
2679938-01-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 |
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
Comprehensive Overview of (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid (CAS No. 2679938-01-1)
The compound (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid (CAS No. 2679938-01-1) is a chiral organic molecule featuring a fluorophenyl group and an acetamido side chain. This structure makes it a valuable intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators. Its unique stereochemistry, highlighted by the (3R)-configuration, plays a critical role in its biological activity, attracting significant interest from medicinal chemists.
Recent trends in drug discovery emphasize the importance of fluorinated compounds, as the introduction of fluorine atoms can enhance metabolic stability and bioavailability. The 2-fluorophenyl moiety in (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid aligns with this trend, making it a subject of study for applications in central nervous system (CNS) therapeutics and anti-inflammatory agents. Researchers are also exploring its potential in peptide mimetics, where its carboxylic acid group facilitates conjugation with other bioactive molecules.
From a synthetic perspective, the preparation of (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid often involves asymmetric synthesis techniques to ensure high enantiomeric purity. This is crucial because the (3R)-enantiomer may exhibit significantly different pharmacological properties compared to its (3S)-counterpart. Analytical methods such as HPLC and chiral chromatography are commonly employed to verify its purity, addressing the growing demand for high-quality chiral building blocks in drug development.
The compound’s relevance extends to computational chemistry and molecular docking studies, where its interactions with target proteins are modeled to predict efficacy. This approach is particularly valuable in fragment-based drug design, a strategy gaining traction in the pharmaceutical industry. Additionally, its structural features make it a candidate for PROTAC (Proteolysis Targeting Chimeras) applications, a cutting-edge technology for targeted protein degradation.
In the context of green chemistry, efforts are underway to optimize the synthesis of (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid using catalytic methods to reduce waste and improve sustainability. This aligns with broader industry goals to minimize environmental impact while maintaining cost efficiency. Furthermore, its stability under various conditions makes it suitable for long-term storage, a practical consideration for research laboratories.
As the demand for personalized medicine grows, compounds like (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid are increasingly studied for their potential in biomarker development and precision therapeutics. Its versatility and well-characterized properties position it as a key player in advancing modern drug discovery, addressing both current and emerging healthcare challenges.
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